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For Immediate Release

SINGAPORE - November 10, 2025 — Varlitinib tosylate, a potent, oral, reversible, small-
molecule pan-HER tyrosine kinase inhibitor, is showing significant promise in overcoming
resistance to trastuzumab-based therapies in patients with HER2-positive metastatic breast
and advanced gastric cancers. Clinical and preclinical data suggest that Varlitinib's ability to
target multiple HER family receptors, including EGFR (HER1), HER2, and HER4, provides a
key advantage in settings where trastuzumab, a monoclonal antibody targeting only HER2, has
failed.

Varlitinib works by inhibiting the phosphorylation and activation of these receptors, effectively
blocking downstream signaling pathways crucial for cell proliferation and survival, such as the
MAPK and PI3K/AKT pathways.[1] This multi-targeted approach is thought to be effective in
overcoming the complex mechanisms of trastuzumab resistance, which can involve the
activation of other HER family members.[2][3]

Clinical Efficacy in Heavily Pretreated Populations

A phase Ib dose-finding study (NCT02396108) evaluated Varlitinib in combination with
paclitaxel, with or without trastuzumab, in patients with advanced solid tumors.[4][5] The study
included a cohort of 20 heavily pretreated patients with HER2+ metastatic breast cancer, who
had received a median of four prior lines of therapy. In the 16 evaluable patients, the
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combination demonstrated a clinical benefit rate of 81.3% and a partial response rate of 56.3%.
[4][5] These results are particularly noteworthy given the advanced stage of the disease and
the extensive prior treatment of the patient population. The recommended phase Il dose of
Varlitinib in this combination was established at 300 mg twice daily, administered intermittently.

[4115]

In another study, the K-MASTER-13 phase Ib/ll trial, Varlitinib in combination with paclitaxel
was investigated in patients with EGFR/HER2 co-expressing advanced gastric cancer who had
progressed after first-line chemotherapy.[2][6] Among 27 patients treated with the
recommended phase Il dose, the objective response rate (ORR) was 31% and the disease
control rate (DCR) was 88%.[1][7][8] The median progression-free survival (PFS) was 3.3
months, and the median overall survival (OS) was 7.9 months.[1][7][8]

Comparative Performance and Alternative Therapies

Varlitinib has been compared with other tyrosine kinase inhibitors in the trastuzumab-refractory
setting. An abstract from the ASLANO001-003 study (NCT02338245) reported on a phase 2 trial
comparing Varlitinib plus capecitabine to lapatinib plus capecitabine in patients with HER2+
metastatic breast cancer who had failed prior trastuzumab therapy. The study found a
significant reduction in breast tumor burden in the Varlitinib arm compared to the lapatinib arm.

Other pan-HER inhibitors, such as neratinib and lapatinib, are also used in trastuzumab-
resistant settings.[3][4][9] Neratinib, an irreversible pan-HER inhibitor, has demonstrated
efficacy in combination with capecitabine in patients who have failed multiple lines of anti-HER2
therapy.[10] Lapatinib, a dual EGFR/HER2 inhibitor, is also approved for use in combination
with capecitabine for patients who have progressed on prior therapy, including trastuzumab.[11]
The development of multiple HER-targeted tyrosine kinase inhibitors highlights the importance
of this therapeutic strategy in overcoming trastuzumab resistance.

Preclinical Evidence Supports Clinical Findings

Preclinical studies have consistently demonstrated Varlitinib's anti-tumor activity. In xenograft
models of breast cancer using cell lines that overexpress HER2 (BT-474 and MDA-MB-453),
Varlitinib inhibited tumor growth and induced tumor regression.[9] Notably, Varlitinib maintained
its antitumor activity in severely immunocompromised SCID mice, in contrast to trastuzumab,
suggesting a mechanism of action that is not solely dependent on an immune response.[9]
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When combined with trastuzumab in a BT-474 xenograft model, Varlitinib led to a 99% tumor
growth inhibition with complete responses in 8 out of 11 animals.[9]

Quantitative Data Summary

Table 1: Efficacy of Varlitinib in Trastuzumab-Refractory/Heavily Pretreated HER2+ Metastatic
Breast Cancer (NCT02396108)[4][5]

Varlitinib + Paclitaxel £ Trastuzumab

Endpoint
(n=16 evaluable)
Partial Response (PR) 56.3%
Stable Disease (SD) 25.0%
Clinical Benefit Rate (PR+SD) 81.3%

Table 2: Efficacy of Varlitinib in Second-Line EGFR/HER2 Co-expressing Advanced Gastric
Cancer (K-MASTER-13)[2][7][8][12]

Endpoint Varlitinib + Paclitaxel (n=27)
Objective Response Rate (ORR) 31%

Disease Control Rate (DCR) 88%

Median Progression-Free Survival (PFS) 3.3 months

Median Overall Survival (OS) 7.9 months

Experimental Protocols

Phase Ib Study in Advanced Solid Tumors (NCT02396108) - HER2+ Breast Cancer Cohort[4]
[5]

o Study Design: A 3+3 dose de-escalation study design was used to determine the maximum
tolerated dose (MTD) and recommended phase Il dose (RP2D) of Varlitinib in combination
with paclitaxel with or without carboplatin and/or trastuzumab.
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» Patient Population: Patients with advanced or metastatic solid tumors, including a cohort of
heavily pretreated HER2+ metastatic breast cancer patients.

o Treatment Regimen: Varlitinib was administered orally twice daily. The study evaluated both
continuous and intermittent (4 days on, 3 days off) dosing schedules. Paclitaxel was
administered weekly. Subcutaneous trastuzumab was added in certain cohorts.

o Efficacy Assessment: Tumor responses were evaluated according to RECIST criteria.
Phase Ib/Il Study in Advanced Gastric Cancer (K-MASTER-13)[2][7][8][12]

« Study Design: A multicenter, open-label, phase Ib/ll study. Phase Ib aimed to determine the
RP2D of Varlitinib in combination with paclitaxel. Phase Il evaluated the antitumor activity of
the combination at the RP2D.

o Patient Population: Patients with EGFR and HER2 overexpression (by
immunohistochemistry > 1+) in advanced gastric cancer who had failed first-line
chemotherapy.

o Treatment Regimen: Varlitinib was administered orally twice daily in combination with weekly
paclitaxel (80 mg/m2 on days 1, 8, and 15 of a 28-day cycle).

o Efficacy Assessment: The primary endpoint for the phase Il part was progression-free
survival. Secondary endpoints included overall survival, objective response rate, and disease
control rate, assessed by the investigator according to RECIST v1.1.

Visualizing the Mechanism and Workflow

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.researchgate.net/publication/380317868_Varlitinib_and_Paclitaxel_for_EGFRHER2_Co-Expressing_Advanced_Gastric_Cancer_a_Multicenter_Phase_IbII_Study_K-MASTER-13
https://pmc.ncbi.nlm.nih.gov/articles/PMC11491253/
https://e-crt.org/journal/view.php?doi=10.4143/crt.2023.1324
https://pmc.ncbi.nlm.nih.gov/articles/PMC3858548/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

é Cell Membrane R
Inhibits
Trastuzumab
C N
ytoplasm
AKT 4 Nucleus
W _ EGFR (HER1)
—Inhibits
Cell Proliferation
& Survival
Inhibits \
J
\ J

Click to download full resolution via product page

Caption: Varlitinib's pan-HER inhibition overcomes trastuzumab resistance.
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Caption: Clinical trial workflow for evaluating Varlitinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Varlitinib Tosylate Demonstrates Promising Activity in
Trastuzumab-Refractory HER2-Positive Cancers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b611642#evaluating-varlitinib-tosylate-s-
activity-in-trastuzumab-refractory-settings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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